molecular formula C13H16N2O2 B2744185 3-Methyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)but-2-en-1-one CAS No. 1904127-61-2

3-Methyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)but-2-en-1-one

Cat. No. B2744185
CAS RN: 1904127-61-2
M. Wt: 232.283
InChI Key: WTEMXYIZMOOBLK-UHFFFAOYSA-N
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Description

3-Methyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)but-2-en-1-one, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC). It was developed by AstraZeneca and received approval from the United States Food and Drug Administration (FDA) in November 2015.

Scientific Research Applications

Leukemia Treatment

Imatinib is a well-established therapeutic agent used to treat chronic myelogenous leukemia (CML) . It specifically inhibits the activity of tyrosine kinases, which play a crucial role in cancer cell growth and proliferation. By binding to the inactive Abelson tyrosine kinase domain, Imatinib disrupts signaling pathways and impedes cancer progression .

Crystal Structure Studies

Researchers have extensively studied Imatinib’s crystal structure. Notably, the freebase form of Imatinib (distinct from its various salt forms) has been characterized. It adopts an extended conformation, forming infinite hydrogen-bonded chains through its amide, amine, and pyrimidine groups. Such structural insights aid drug design and optimization .

Hydrogen Bond Propensity

Imatinib’s hydrogen-bonding interactions are critical for its binding affinity. Understanding the propensity of hydrogen bonds in different conformations (folded vs. extended) contributes to drug development. Researchers have explored how π…π stacking and hydrophilic interactions impact Imatinib’s molecular surface .

Azetidine Derivatives

Imatinib contains an azetidine ring. Researchers have synthesized new azetidine derivatives by modifying its structure. These derivatives may exhibit distinct pharmacological properties, potentially expanding the therapeutic repertoire of this class of compounds .

Beyond Leukemia

While Imatinib’s primary application is in leukemia, ongoing research explores its efficacy in other diseases. Investigating its effects on other tyrosine kinases and signaling pathways could reveal novel therapeutic indications.

properties

IUPAC Name

3-methyl-1-(3-pyridin-3-yloxyazetidin-1-yl)but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-10(2)6-13(16)15-8-12(9-15)17-11-4-3-5-14-7-11/h3-7,12H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTEMXYIZMOOBLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)N1CC(C1)OC2=CN=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)but-2-en-1-one

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